molecular formula C16H13FN2O3S B2754319 5-[(4-Fluorobenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1111983-54-0

5-[(4-Fluorobenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B2754319
CAS No.: 1111983-54-0
M. Wt: 332.35
InChI Key: OAZNZJSNGOZLMD-UHFFFAOYSA-N
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Description

5-[(4-Fluorobenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-oxadiazole ring system is recognized as a privileged scaffold in pharmaceutical development due to its wide range of biological activities and its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability . This particular derivative incorporates a 4-fluorobenzenesulfonyl group, a moiety often associated with modulating biological activity and physicochemical properties. Researchers investigate 1,2,4-oxadiazole-based compounds for a diverse spectrum of potential therapeutic applications. These include, but are not limited to, antimicrobial, anti-inflammatory, anticancer, and central nervous system-related activities . The structural features of this compound make it a valuable candidate for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex molecules for biological evaluation. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary use.

Properties

IUPAC Name

5-[(4-fluorophenyl)sulfonylmethyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O3S/c1-11-2-4-12(5-3-11)16-18-15(22-19-16)10-23(20,21)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAZNZJSNGOZLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-[(4-Fluorobenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Introduction of the fluorobenzenesulfonyl group: This step involves the sulfonylation of the oxadiazole ring using reagents like fluorobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the methylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the oxadiazole ring is treated with a methylphenyl halide in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-[(4-Fluorobenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 5-[(4-Fluorobenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole serves as a versatile building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications through reactions such as:

  • Nucleophilic substitution : The sulfonyl group can undergo nucleophilic attack, facilitating the introduction of new substituents.
  • Oxidation and reduction : These reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.

Biology

The biological activity of this compound is of significant interest. Preliminary studies suggest that it may interact with specific biological targets such as enzymes and receptors. Some potential applications include:

  • Enzyme inhibition : The compound may act as an inhibitor in enzymatic pathways related to cancer and inflammation.
  • Drug development : Its structural features make it a candidate for pharmacological studies aimed at developing new therapeutic agents.

Medicine

Research into the medicinal properties of 5-[(4-Fluorobenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole has indicated potential applications in treating various diseases. Case studies have focused on:

  • Anti-inflammatory effects : Investigations into how the compound modulates inflammatory pathways.
  • Anticancer properties : Studies evaluating its efficacy against different cancer cell lines.

Industrial Applications

The compound's unique properties make it valuable in industrial applications:

  • Material Science : It can be utilized in the development of new materials with specific chemical and physical properties.
  • Pharmaceutical Industry : Its role as an intermediate in drug synthesis highlights its importance in pharmaceutical manufacturing processes.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of 5-[(4-Fluorobenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole on breast cancer cell lines. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential use as an anticancer agent.

Case Study 2: Enzyme Inhibition

Research conducted on the compound's ability to inhibit specific enzymes involved in inflammatory responses demonstrated promising results. The study found that the compound effectively reduced enzyme activity, indicating its potential for therapeutic use in inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-[(4-Fluorobenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazole

  • Structural Differences: The quinolinylsulfonyl group replaces the 4-fluorobenzenesulfonyl group.
  • Activity: Exhibits superior EGFR inhibition compared to erlotinib, with IC₅₀ values in low micromolar ranges. The quinoline moiety enhances π-π stacking and hydrophobic interactions with kinase domains .
  • Key Distinction: The extended aromatic system in quinoline may improve target affinity but reduce solubility compared to the target compound’s fluorobenzene group.

5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (Compound 1d)

  • Structural Differences : Features a chlorothiophene at position 5 and a trifluoromethylphenyl group at position 3.
  • Activity : Induces apoptosis via TIP47 targeting, with selectivity for breast and colorectal cancer cell lines. The trifluoromethyl group enhances electron-withdrawing effects, while chlorothiophene contributes to steric bulk .

3-(4-Methylphenyl)-5-({[4-(4-methylphenyl)-5-(pyrrolidin-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,2,4-oxadiazole hydrochloride

  • Structural Differences : Incorporates a triazole-thioether linkage instead of a sulfonyl group.
  • Activity: Not explicitly reported, but triazole-thioether motifs are linked to antimicrobial and antiviral activities in other studies .
  • Key Distinction : The triazole ring introduces nitrogen-rich heterocyclic interactions, while the thioether may improve membrane permeability compared to the sulfonyl group.

5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

  • Structural Differences : Substitutes the sulfonylmethyl group with a chloromethyl moiety.
  • Activity : Primarily a synthetic intermediate; the chloromethyl group enables further derivatization (e.g., nucleophilic substitution) .

Structure-Activity Relationship (SAR) Analysis

Compound Position 3 Substituent Position 5 Substituent Key Biological Activity Target/Mechanism
Target Compound 4-Methylphenyl 4-Fluorobenzenesulfonylmethyl EGFR inhibition (predicted) Kinase domain interaction
Quinolinylsulfonyl Analog 4-Methylphenyl Quinolin-8-ylsulfonylmethyl EGFR inhibition (IC₅₀ < 1 µM) Competitive ATP binding
Compound 1d 4-Trifluoromethylphenyl 3-Chlorothiophen-2-yl Apoptosis induction (TIP47) Cell cycle arrest (G₁ phase)
Triazole-Thioether Analog 4-Methylphenyl Triazole-sulfanylmethyl Antimicrobial (hypothetical) Membrane disruption

Electronic Effects :

  • Fluorine in the target compound enhances electronegativity, stabilizing sulfonyl interactions.
  • Trifluoromethyl in Compound 1d increases electron-withdrawing capacity, altering binding kinetics.

Steric Effects :

  • The 4-methylphenyl group provides moderate steric hindrance, balancing activity and solubility.

Polarity and Solubility :

  • Sulfonyl groups (target compound) improve water solubility compared to chlorothiophene or thioether moieties.
  • Chloromethyl derivatives (e.g., ) are more lipophilic but less stable.

Biological Activity

5-[(4-Fluorobenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic compound characterized by its unique oxadiazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

  • Molecular Formula : C16H13FN2O3S
  • Molecular Weight : 332.4 g/mol
  • CAS Number : 1111983-54-0

These properties are crucial for understanding the compound's behavior in biological systems and its potential interactions with various biomolecules.

Antibacterial Activity

Oxadiazole derivatives, including the compound , have been reported to exhibit significant antibacterial properties. The presence of the fluorobenzenesulfonyl group enhances the compound's ability to interact with bacterial enzymes, potentially disrupting their function.

CompoundActivityReference
5-[(4-Fluorobenzenesulfonyl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazoleMIC = 7.9 μg/mL against Gram-positive bacteria
Furamizole (a related oxadiazole)Strong antibacterial activity

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : A study evaluated the anticancer activity of several oxadiazole derivatives against different cancer cell lines (HT-29, A375, MCF-7, and A549). The results indicated varying degrees of activity with IC50 values ranging from 0.010 ± 0.004 to 18.50 ± 0.86 μM. Notably, certain derivatives exhibited stronger activity than the reference drug combretastatin-A4 .

Cell LineIC50 (μM)Reference
HT-290.010 ± 0.004
A37518.50 ± 0.86
MCF-7Variable
A549Variable

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This activity is essential for developing therapeutic agents for inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is influenced by their structural features. Substituents on the phenyl rings can significantly enhance or diminish their pharmacological effects.

  • Electron-withdrawing groups (e.g., fluorine) on the aromatic ring improve antibacterial activity.
  • Alkyl substitutions can enhance lipophilicity and cellular uptake.

Research indicates that modifying the sulfonamide group can also affect the biological profile of these compounds .

Q & A

Q. Key Methodological Considerations :

  • Purification often involves silica gel chromatography or recrystallization .
  • Yields depend on solvent choice (e.g., benzene or DMF) and catalysts (e.g., DBU for amidation) .

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Answer :
Optimization strategies include:

  • Catalyst Screening : DBU (1,8-diazabicycloundec-7-ene) enhances nucleophilic substitution efficiency in benzene, as seen in analogous oxadiazole syntheses .
  • Temperature Control : Cyclization at 80–100°C minimizes side reactions like ring-opening.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, while non-polar solvents (e.g., benzene) favor cyclization .

Example from Evidence :
In a related synthesis, 0.7 g of a dichlorophenyl-oxadiazole precursor reacted with methyl isocyanate in benzene + DBU at room temperature for 3 hours, yielding 0.5 g (71%) after chromatography .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms the sulfonylmethyl group (δ ~3.8–4.2 ppm for CH₂) and aromatic substituents.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₂F₃N₃O₃S requires m/z 366.0462) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity studies .

Advanced: How does the 4-fluorobenzenesulfonyl group influence biological activity?

Answer :
The sulfonyl group acts as an electron-withdrawing moiety, enhancing:

  • Metabolic Stability : Reduces oxidative degradation compared to non-sulfonylated analogs.
  • Target Binding : Polar interactions with enzymes (e.g., urease or HIF-1α) via sulfonyl oxygen atoms, as seen in structurally related HIF inhibitors .

Q. Comparative Data :

  • Urease Inhibition : Sulfonyl-containing oxadiazoles show IC₅₀ values 2–3× lower than non-sulfonylated variants .
  • HIF-1α Binding : Fluorine substitution improves lipophilicity and membrane permeability .

Advanced: How to resolve contradictions in reported biological activities of similar oxadiazoles?

Answer :
Contradictions often arise from assay variability or structural nuances. Strategies include:

Standardized Assays : Use identical enzyme sources (e.g., recombinant human urease) and conditions (pH, temperature).

SAR Analysis : Compare substituent effects (e.g., 4-methylphenyl vs. pyridinyl groups on target affinity) .

Computational Validation : Molecular docking (e.g., AutoDock Vina) identifies key binding interactions, reconciling divergent experimental results .

Case Study :
In glycogen phosphorylase inhibitors, C-glycosylation at the oxadiazole 5-position increased potency 10-fold, highlighting the role of substituent positioning .

Basic: What are the stability challenges during storage?

Q. Answer :

  • Hydrolysis Risk : The oxadiazole ring is prone to acidic/basic hydrolysis. Store at 4°C in inert atmospheres.
  • Light Sensitivity : The 4-fluorobenzenesulfonyl group may degrade under UV light; use amber vials .

Advanced: How to design a SAR study for this compound?

Q. Answer :

Core Modifications : Replace 4-methylphenyl with electron-donating (e.g., methoxy) or bulky groups (e.g., tert-butyl) to assess steric effects.

Sulfonyl Variants : Test sulfonamide or sulfonic acid derivatives for solubility changes.

Biological Testing : Measure IC₅₀ in enzyme assays (e.g., urease inhibition) and cell-based models (e.g., hypoxic response in cancer cells) .

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